Leucylisoleucine can be synthesized through several methods, primarily involving the activation of the carboxylic acid group of one amino acid and coupling it with the amino group of another. The synthesis typically follows these steps:
These methods allow for high yields and purity, making them suitable for both laboratory and industrial applications.
The molecular structure of leucylisoleucine can be represented as follows:
This structure highlights the presence of two hydrophobic amino acids, which significantly influence its solubility and interactions with other biomolecules. The dipeptide exhibits a unique conformation due to the branched nature of its constituent amino acids, which contributes to its biological activity .
Leucylisoleucine participates in various chemical reactions typical for peptides, including:
These reactions are essential for understanding its stability and reactivity in biological systems.
Leucylisoleucine exerts its effects primarily through its role in protein synthesis and metabolism. It influences cellular pathways by:
Leucylisoleucine exhibits several notable physical and chemical properties:
These properties are critical when considering its applications in both research and industry.
Leucylisoleucine has various applications across different scientific fields:
Branched-chain amino acids (leucine, isoleucine, valine) share interconnected metabolic pathways initiating with reversible transamination by branched-chain amino acid aminotransferases (BCATs). This reaction yields branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC, from leucine), α-keto-β-methylvalerate (KMV, from isoleucine), and α-ketoisovalerate (KIV, from valine). BCKAs undergo irreversible oxidation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex, regulated by phosphorylation (inactivation) by BCKD kinase and dephosphorylation (activation) by phosphatase PP2Cm [6] [9].
Table 1: Tissue-Specific Roles in BCAA Metabolism
| Tissue | Primary Role | Key Enzymes/Transporters | 
|---|---|---|
| Skeletal Muscle | Initial transamination site; releases BCKAs | Mitochondrial BCAT (BCAT2) | 
| Liver | BCKA oxidation hub | High BCKDH activity; low BCAT | 
| Heart | BCKA reamination to BCAAs | Low SLC25A44 (mitochondrial BCAA transporter) | 
| Brain | Neurotransmitter synthesis (glutamate, GABA) | Cytosolic BCAT (BCAT1) | 
BCAA metabolism is compartmentalized: transamination occurs primarily in muscle, while oxidation dominates in the liver. Dysregulation elevates BCAA levels, linked to insulin resistance and cardiac hypertrophy via mTOR activation [6] [9]. In Aspergillus fumigatus, disruption of leucine biosynthesis (e.g., LeuC deletion) impairs iron homeostasis and virulence, underscoring BCAAs’ role beyond metabolism [1].
Enzymatic dipeptide synthesis relies on precise substrate stereoselectivity and side-chain recognition. Clostridiopeptidase B catalyzes dipeptide bond formation via carbobenzoxyarginyl methyl ester aminolysis, demonstrating a 100-fold higher reactivity for leucinamide (578,614 M⁻¹s⁻¹) than alaninamide (51,320 M⁻¹s⁻¹). Nucleophile specificity follows:Leu ≫ Ser > Phe > Val > Ala = Gly ≫ Pro [3].
Table 2: Nucleophile Specificity in Dipeptide Synthesis
| Nucleophile (Amino Acid Amide) | Second-Order Rate Constant (M⁻¹s⁻¹) | 
|---|---|
| Leucinamide | 578,614 | 
| Serinamide | 124,350 | 
| Phenylalaninamide | 89,640 | 
| Valinamide | 76,820 | 
| Alaninamide | 51,320 | 
| Glycinamide | 49,880 | 
| Prolinamide | 5,132 | 
This hierarchy highlights the S'₁-P'₁ hydrophobic interaction: enzymes favor nucleophiles with nonpolar side chains (e.g., leucine’s isobutyl group), enhancing transition-state stability [3]. Similarly, E. coli branched-chain amino acid aminotransferase (BCAT) synthesizes noncanonical amino acids (e.g., L-norleucine) but exhibits 10-fold lower efficiency for non-native substrates versus BCAAs [5].
Leucine (isobutyl side chain) and isoleucine (sec-butyl side chain) are structural isomers with identical masses, complicating differentiation in peptide sequences. Isomerization alters:
In mass spectrometry, standard collision-induced dissociation (CID) fails to distinguish Leu/Ile isomers due to identical fragmentation patterns. The MS³ statistical framework localizes isomerization sites by comparing fragment ion intensities from MS² products. For example, b ions containing Leu/Ile show intensity variations >50% in MS³ spectra [4].
BCAA transamination follows a ping-pong bi-bi mechanism:
Kinetic parameters for E. coli BCAT:
The rate-limiting step is product release (BCKA or glutamate) under substrate saturation [5]. Quantitative systems pharmacology (QSP) modeling reveals that BCKD kinase (BCKDK) inhibitors (e.g., BT2) reduce cardiac BCAA levels by 40%, improving left ventricular function by 12%. Key modulators include:
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7